N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide
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Overview
Description
N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a pyridine ring, and a benzyl group substituted with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(diethylamino)benzyl chloride with pyridin-2-ylamine in the presence of a base to form the intermediate N-[4-(diethylamino)benzyl]-pyridin-2-ylamine. This intermediate is then reacted with furan-2-carboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography would be critical components of the industrial process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the diethylamino group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a furan ring.
4-hydroxy-2-quinolones: Different core structure but similar biological activities.
Uniqueness
N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide is unique due to the presence of both a diethylamino group and a furan ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-N-pyridin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-3-23(4-2)18-12-10-17(11-13-18)16-24(20-9-5-6-14-22-20)21(25)19-8-7-15-26-19/h5-15H,3-4,16H2,1-2H3 |
InChI Key |
BJHZFIWGAPUABU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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